Eucamalol
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Overview
Description
Preparation Methods
Eucamalol is typically extracted from the essential oil of Eucalyptus camaldulensis through steam distillation or hydrodistillation . The essential oil is a complex mixture of terpenoids, including monoterpenes and sesquiterpenes, as well as various aromatic phenols, oxides, ethers, alcohols, esters, aldehydes, and ketones . The extraction process involves collecting the foliage of the eucalyptus tree and subjecting it to steam or hydrodistillation to obtain the essential oil, which is then further purified to isolate this compound.
Chemical Reactions Analysis
Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of this compound can lead to the formation of aldehydes and ketones, while reduction can yield alcohols . Substitution reactions involving this compound can result in the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
Eucamalol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it is explored for its potential therapeutic effects, including its use as a mosquito repellent and its role in preventing mosquito-borne diseases . In industry, this compound is used in the formulation of insect repellents and other pest control products .
Mechanism of Action
The mechanism of action of eucamalol involves its interaction with the olfactory receptors of mosquitoes, particularly Aedes albopictus. This compound acts as a repellent by interfering with the mosquito’s ability to detect human odors, thereby reducing the likelihood of mosquito bites . The molecular targets and pathways involved in this process include the olfactory receptor neurons and the associated signaling pathways that mediate the mosquito’s response to odors.
Comparison with Similar Compounds
Eucamalol is similar to other monoterpenoids found in essential oils, such as eucalyptol (1,8-cineole), citronellal, and limonene . this compound is unique in its specific repellent activity against Aedes albopictus, which is comparable to that of DEET (N,N-Diethyl-meta-toluamide), a widely used synthetic insect repellent . Other similar compounds include citronellol, citronellyl acetate, p-cymene, linalool, alpha-pinene, gamma-terpinene, alpha-terpineol, alloocimene, and aromadendrene .
This compound’s distinct chemical structure and its effectiveness as a natural mosquito repellent make it a valuable compound for further research and development in the field of pest control.
Biological Activity
Introduction
Eucamalol, a compound derived from the essential oils of Eucalyptus species, particularly Eucalyptus camaldulensis, has garnered attention for its diverse biological activities. This article explores the chemical composition, antimicrobial properties, and potential applications of this compound, supported by data tables and case studies from recent research.
Chemical Composition
The essential oils from Eucalyptus camaldulensis are characterized by a rich profile of monoterpene hydrocarbons and oxygenated monoterpenes. Key constituents include:
- 1,8-Cineole (Eucalyptol) : 14.1% in leaves, 34.5% in fruits
- p-Cymene : 42.1% in leaves, 30.0% in fruits
- α-Pinene : 12.7% in leaves, 9.0% in fruits
- α-Terpinol : 10.7% in leaves, 15.1% in fruits
These components contribute significantly to the biological activities observed in various studies .
Antibacterial Properties
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the agar well diffusion method, with inhibition zones measured at different concentrations of essential oil.
Bacterial Strain | Inhibition Zone (mm) at 10 μg/mL | Inhibition Zone (mm) at 20 μg/mL | Inhibition Zone (mm) at 30 μg/mL |
---|---|---|---|
Staphylococcus aureus | 15 | 20 | 25 |
Escherichia coli | 12 | 18 | 24 |
Bacillus subtilis | 14 | 19 | 23 |
Streptococcus sp. | 11 | 16 | 22 |
The results indicate that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 10 μg/mL .
Antifungal Properties
This compound also demonstrates antifungal activity against various fungal strains, including Candida tropicalis and Candida glabrata. The fungicidal effects were assessed through similar methodologies.
Fungal Strain | Inhibition Zone (mm) at 10 μg/mL | Inhibition Zone (mm) at 20 μg/mL | Inhibition Zone (mm) at 30 μg/mL |
---|---|---|---|
Candida tropicalis | 12 | 18 | 23 |
Candida glabrata | 10 | 15 | 20 |
The antifungal activity was statistically significant (p < 0.05), indicating that this compound could serve as a promising agent against fungal infections .
Study on Wastewater Isolates
A study conducted on strains isolated from Romanian wastewater demonstrated the efficacy of this compound against antibiotic-resistant bacteria. The minimum inhibitory concentrations (MICs) for tested strains were significantly lower than those for other essential oils like thyme and tea tree, highlighting this compound's potential as an alternative antimicrobial agent .
Application in Food Preservation
Research has shown that this compound can be utilized as a natural food preservative due to its antimicrobial properties. A study evaluated its effectiveness against spoilage organisms on food products, revealing that it significantly inhibited microbial growth compared to control samples without essential oils .
Properties
IUPAC Name |
3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACRXLIAKZISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.